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molecular formula C11H8N2O B3056627 2-amino-4-phenylfuran-3-carbonitrile CAS No. 72982-21-9

2-amino-4-phenylfuran-3-carbonitrile

Cat. No. B3056627
M. Wt: 184.19 g/mol
InChI Key: QNGBQONBZBPFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776867B2

Procedure details

To a solution of hydroxyacetophenone (10 g, 73.2 mmol) in methanol (200 mL) was added malononitrile (4.85 g, 73.4 mmol). Triethylamine (10.23 mL, 73.3 mmol) was then added slowly. The resulting dark solution was stirred overnight at room temperature. The mixture was then evaporated onto silica and purified by flash column chromatography (20% acetone/hexane) to afford the product as a pale yellow solid (6.6 g, 49%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.23 mL
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[C:11](#[N:15])[CH2:12][C:13]#[N:14].C(N(CC)CC)C>CO>[NH2:15][C:11]1[O:1][CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:12]=1[C:13]#[N:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
4.85 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.23 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated onto silica
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (20% acetone/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1OC=C(C1C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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